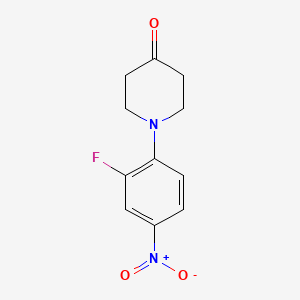
1-(2-Fluoro-4-nitrophényl)pipéridin-4-one
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H11FN2O3 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et Synthèse de Médicaments
Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle significatif dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .
Applications Anticancéreuses
Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Le groupe nitro dans la 1-(2-Fluoro-4-nitrophényl)pipéridin-4-one pourrait potentiellement être réduit en un groupe amine, qui est un groupe fonctionnel commun dans de nombreux médicaments anticancéreux.
Applications Antivirales
Les dérivés de la pipéridine ont également des applications antivirales potentielles . Le groupe fluoro dans le composé pourrait potentiellement améliorer son activité antivirale.
Applications Antimalariques
Les dérivés de la pipéridine sont utilisés comme agents antimalariques . Le groupe nitro dans le composé pourrait potentiellement être impliqué dans des réactions redox, qui sont importantes dans le cycle de vie du parasite du paludisme.
Applications Antimicrobiennes et Antifongiques
Les dérivés de la pipéridine sont utilisés comme agents antimicrobiens et antifongiques . La présence du groupe nitro dans le composé pourrait potentiellement améliorer son activité antimicrobienne et antifongique.
Applications Antihypertensives
Les dérivés de la pipéridine sont utilisés comme agents antihypertensifs . La présence du groupe fluoro dans le composé pourrait potentiellement améliorer son activité antihypertensive.
Applications Anti-inflammatoires
Les dérivés de la pipéridine sont utilisés comme agents anti-inflammatoires . La présence du groupe nitro dans le composé pourrait potentiellement améliorer son activité anti-inflammatoire.
Applications Antipsychotiques
Les dérivés de la pipéridine sont utilisés comme agents antipsychotiques . La présence du groupe fluoro dans le composé pourrait potentiellement améliorer son activité antipsychotique.
Orientations Futures
The future directions for research on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not clear at this time. As with any chemical compound, its potential applications would depend on further studies into its properties and interactions. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFDVAJYBTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396090 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439097-58-2 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

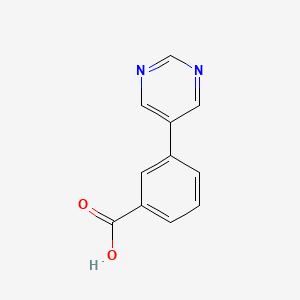



![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)


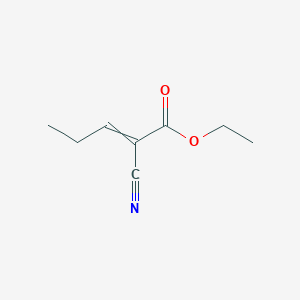
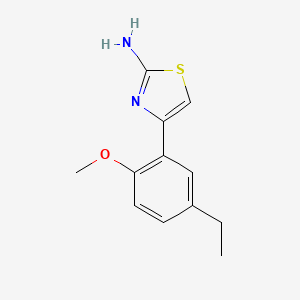
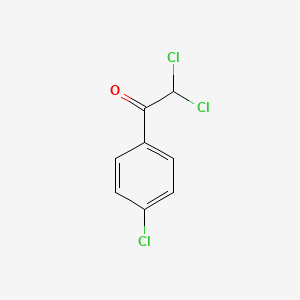
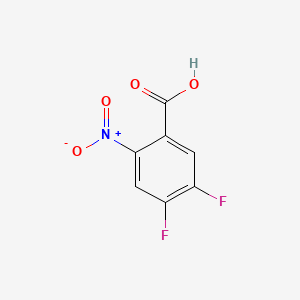
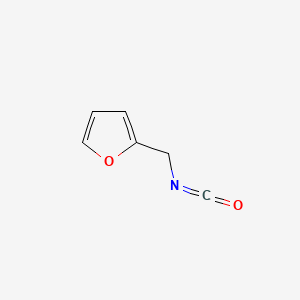
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
